17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one
CAS No.: 153567-11-4
Cat. No.: VC21362230
Molecular Formula: C27H29NO4
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153567-11-4 |
|---|---|
| Molecular Formula | C27H29NO4 |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-phenylmethoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
| Standard InChI | InChI=1S/C27H29NO4/c29-20-10-11-27(30)22-14-19-8-9-21(31-16-18-4-2-1-3-5-18)24-23(19)26(27,25(20)32-24)12-13-28(22)15-17-6-7-17/h1-5,8-9,17,22,25,30H,6-7,10-16H2/t22-,25+,26+,27-/m1/s1 |
| Standard InChI Key | NIBRTUHQXLSONU-LHIMOPHOSA-N |
| Isomeric SMILES | C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O |
| SMILES | C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O |
| Canonical SMILES | C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O |
Introduction
Structural Classification and Chemical Properties
The compound 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one belongs to the 4,5-epoxy-morphinan family, a class of compounds derived from the morphinan scaffold. This particular derivative features several key structural elements that contribute to its chemical identity and potential biological activity. These include the 17-cyclopropylmethyl substituent, a 7-benzyl group, the characteristic 4,5-epoxy bridge, hydroxyl groups at positions 3 and 14, and a ketone at position 6.
Structurally, this compound shares significant similarities with 7-benzylidenenaltrexone (BNTX-7), which has the molecular formula C₂₇H₂₇NO₄ and a molecular weight of 429.5 g/mol . The primary difference lies in the 7-position substituent, where our target compound features a benzyl group rather than the benzylidene (phenylmethylene) group found in BNTX-7. This subtle structural difference may significantly impact receptor binding profiles and pharmacological properties.
Molecular Features and Conformational Analysis
The molecular architecture of 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one includes a complex pentacyclic structure with multiple stereogenic centers. Based on the structural configuration of similar compounds, it likely adopts a three-dimensional conformation influenced by the rigid morphinan skeleton and the positioning of the 4,5-epoxy bridge, which creates a characteristic T-shaped structure. The stereochemistry at position 5 is likely to be alpha (5α), consistent with structurally related morphinan derivatives .
In compounds of this class, the cyclopropylmethyl substituent at position 17 (the nitrogen position) plays a crucial role in determining receptor activity. This substituent is known to be associated with antagonist properties at opioid receptors, particularly at the mu-opioid receptor . The presence of hydroxyl groups at positions 3 and 14 also contributes to the compound's potential for hydrogen bonding with receptor sites, which is significant for biological activity.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
Based on its structural features, 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one would be expected to exhibit reactivity patterns characteristic of its functional groups:
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The phenolic hydroxyl group at position 3 can participate in alkylation, acylation, and oxidation reactions
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The ketone at position 6 may undergo nucleophilic addition reactions
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The 4,5-epoxy bridge is susceptible to acid-catalyzed ring-opening reactions
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The tertiary amine nitrogen can be oxidized to form N-oxides, as observed in related compounds
Pharmacological Properties and Structure-Activity Relationships
Opioid Receptor Interactions
Morphinan derivatives with a cyclopropylmethyl substituent at position 17 typically exhibit opioid antagonist activity. Based on structural analogies with compounds like naltrexone derivatives, 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one would likely demonstrate antagonist properties at opioid receptors, particularly at the mu-opioid receptor.
Research on related compounds has shown that "opioid activity of morphinoids has been shown to be particularly sensitive to the nature of their nitrogen substituents" . Specifically, substituents "rich in π-electrons such as allyl, cyclobutylmethyl, and propylmethyl" are associated with antagonist properties, giving rise to "potent antagonists such as nalorphine, naloxone, naltrexone and nalbuphine" .
Structure-Activity Relationships
The pharmacological profile of 4,5-epoxy-morphinan derivatives is significantly influenced by their structural features. Table 1 summarizes the general structure-activity relationships observed in this class of compounds.
Table 1: Structure-Activity Relationships in 4,5-Epoxy-Morphinan Derivatives
| Structural Feature | Position | Effect on Receptor Activity |
|---|---|---|
| Cyclopropylmethyl | N (17) | Enhances antagonist activity at μ-opioid receptors |
| Hydroxyl | 3 | Critical for receptor binding; can be modified to alter pharmacokinetics |
| Hydroxyl | 14 | Contributes to receptor selectivity |
| Benzyl/Phenylmethylene | 7 | Influences receptor subtype selectivity; may enhance δ-opioid receptor selectivity |
| 4,5-Epoxy bridge | 4,5 | Maintains the rigid conformation necessary for receptor binding |
For similar compounds such as 7-benzylidenenaltrexone (BNTX-7), research has indicated selective activity. The subtle difference between a benzyl group versus a benzylidene group at position 7 may significantly impact receptor selectivity and binding affinity, potentially altering the pharmacological profile of the compound .
In related N-oxide derivatives, it has been observed that "the O-axial diastereomers of such analogs have mu-opioid receptor antagonistic activity in contrast to their corresponding equatorial diastereomers which may have significantly different activity" . This highlights the importance of stereochemistry in determining receptor interactions and pharmacological properties.
Analytical Characterization
Chromatographic Analysis
For the analysis and purification of morphinan derivatives, chromatographic techniques are commonly employed. Based on related compounds:
"O-axial N-oxide-4,5-epoxy-morphinanium analogs which have been produced in high purity, permitting the characterization of their relative retention time in chromatography versus that of their corresponding equatorial stereoisomers" .
This suggests that high-performance liquid chromatography (HPLC) is an effective method for the analysis and purification of compounds in this class, with the potential to separate closely related stereoisomers.
Chemical Nomenclature and Identification
Registration and Database Information
For related compounds, various database identifiers are available. For example, 7-benzylidenenaltrexone is registered with:
Table 2: Database Identifiers for Related Compound (7-Benzylidenenaltrexone)
| Database | Identifier |
|---|---|
| PubChem CID | 6438353 |
| CAS Registry Number | 129468-28-6 |
| ChEBI ID | CHEBI:125500 |
| ChEMBL ID | CHEMBL101519 |
| KEGG ID | C20167 |
Similar registration would be expected for 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one if it has been formally registered and studied.
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